N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
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Overview
Description
The compound “N-[(4-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and an acetamide group . The molecule also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The thiazole ring, acetamide group, and methoxyphenyl group all contribute to the overall structure of the molecule . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. The thiazole ring, acetamide group, and methoxyphenyl group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of the acetamide group suggests that the compound could form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-9-7-14(8-10-17)12-20-18(23)11-16-13-25-19(22-16)21-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODRGOCKZDRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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